

1,2-Dichloropentane thermodynamic properties

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Compound of Interest

Compound Name: 1,2-Dichloropentane

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An In-depth Technical Guide to the Thermodynamic Properties of **1,2-Dichloropentane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of **1,2-Dichloropentane** (CAS No: 1674-33-5). The information is compiled from various chemical databases and scientific literature. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Core Physical and Chemical Properties

1,2-Dichloropentane is a halogenated alkane with the molecular formula C₅H₁₀Cl₂.[1] It is a flammable liquid and vapor.[2] While it can be a useful research chemical, for instance in site-selective aliphatic C-H chlorination, its toxicological profile necessitates careful handling.[2][3]

The following tables summarize the key physical and thermochemical properties of **1,2- Dichloropentane**. It is critical to note that many of the available thermodynamic values are estimated through computational methods rather than direct experimental measurement.

Table 1: General and Physical Properties of **1,2-Dichloropentane**



Property	Value	Unit	Source(s)
Molecular Formula	C5H10Cl2	-	[4]
Molecular Weight	141.04	g/mol	[3][4]
CAS Registry Number	1674-33-5	-	[1][4]
Density (at 25 °C)	1.0767	g/cm³	[3]
Boiling Point	148.3	°C	[3]
Melting Point	-75.05 (Estimated)	°C	[3][4]
Flash Point	42.4	°C	[3][4]
Refractive Index	1.4448	-	[3][4]
Vapor Pressure (at 25°C)	8.33	mmHg	[3][4]

Table 2: Estimated Thermodynamic Properties of 1,2-Dichloropentane

Property	Value	Unit	Source & Method
Standard Gibbs Free Energy of Formation (ΔfG°)	-35.08	kJ/mol	[5] (Joback Calculated)
Enthalpy of Formation (ΔfH°gas)	Not Available	kJ/mol	-
Ideal Gas Heat Capacity (Cp,gas)	Not Available	J/mol·K	-
Standard Molar Entropy (S°)	Not Available	J/mol·K	-

Note: The lack of experimentally determined values for key thermodynamic properties like enthalpy of formation and heat capacity in readily available literature highlights a data gap for this specific compound. Researchers requiring high-precision data would need to perform direct experimental measurements.



Biological Context and Toxicological Profile

For professionals in drug development, understanding the biological activity and toxicology of a compound is paramount. A search of available scientific literature reveals no evidence of **1,2-Dichloropentane** being involved in any known biological signaling pathways. Its utility is primarily as a chemical intermediate or research chemical.[3]

However, it is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable liquid that is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[2] Due to its toxicological profile, it should be handled with appropriate safety precautions in a well-ventilated area.[6]

Experimental Protocols for Thermodynamic Property Determination

While specific, detailed experimental protocols for **1,2-Dichloropentane** are not available in the surveyed literature, this section describes a general methodology for determining key thermodynamic properties of dichlorinated alkanes, based on published research for similar compounds like **1,5-dichloropentane**.[7]

Determination of Isobaric Molar Heat Capacity (Cp,m)

The isobaric molar heat capacity can be determined using a differential scanning calorimeter (DSC).

Methodology:

- Calibration: The DSC instrument (e.g., a micro DSC II calorimeter) is calibrated using substances with well-established heat capacities, such as 1-butanol and heptane.[7]
- Sample Preparation: A precise quantity of high-purity, degassed 1,2-Dichloropentane is
 weighed and hermetically sealed in a sample crucible. An identical empty crucible is used as
 a reference.
- Measurement: The sample and reference crucibles are subjected to a controlled temperature program, for example, a scanning rate of 0.25 K·min⁻¹ over the desired temperature range (e.g., 283.15 K to 323.15 K).[7]



- Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the scan.
- Calculation: The isobaric heat capacity per unit volume is determined from the heat flow data. This value is then converted to the isobaric molar heat capacity (Cp,m) using the molar mass and experimentally determined density of the compound.

Determination of Density (ρ)

Density is a fundamental property required for the calculation of other thermodynamic parameters.

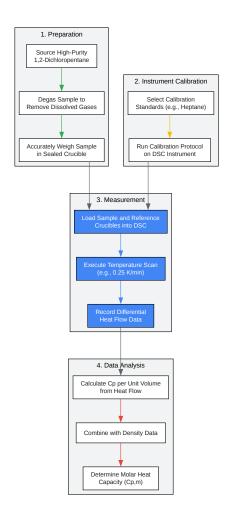
Methodology:

- Instrumentation: A vibrating tube densimeter (e.g., Anton-Paar DSA-48) is used for highprecision density measurements.[7]
- Calibration: The densimeter is calibrated using two fluids with accurately known densities, such as dry air and ultrapure water, at atmospheric pressure and the desired temperature.
- Measurement: The sample of 1,2-Dichloropentane is injected into the oscillating U-tube.
 The instrument measures the period of oscillation of the tube, which is directly related to the density of the fluid inside.
- Temperature Control: Measurements are performed across a range of temperatures (e.g., 278.15 K to 328.15 K) with precise temperature control.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a thermodynamic property, such as heat capacity.





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Caption: General workflow for determining molar heat capacity using Differential Scanning Calorimetry (DSC).

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